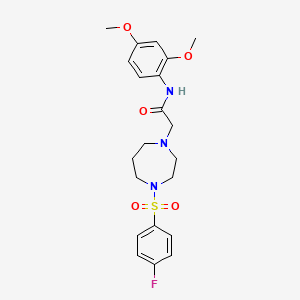

N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide

Description

N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide is a synthetic small molecule characterized by a 1,4-diazepane core modified with a 4-fluorophenylsulfonyl group and an acetamide-linked 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxyphenyl substituent may improve solubility and membrane permeability, common features in central nervous system (CNS)-targeting drugs.

Properties

Molecular Formula |

C21H26FN3O5S |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]acetamide |

InChI |

InChI=1S/C21H26FN3O5S/c1-29-17-6-9-19(20(14-17)30-2)23-21(26)15-24-10-3-11-25(13-12-24)31(27,28)18-7-4-16(22)5-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) |

InChI Key |

LEAQGRUMZLVZJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-326439 involves multiple steps, starting with the preparation of the imidazolidine-2,4,5-trione core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-(2,4-dimethoxyphenyl)-2-oxoethyl group is carried out via a series of substitution reactions, often involving the use of strong bases and nucleophiles .

Industrial Production Methods

Industrial production of WAY-326439 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

WAY-326439 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide has been investigated for its pharmacological properties, particularly as a candidate for developing new therapeutic agents. Its structural components suggest potential interactions with various biological targets:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against multiple cancer cell lines in vitro, making it a candidate for further investigation in cancer therapy .

- Neuropharmacological Effects : The diazepan moiety is known for its anxiolytic and sedative properties. Research into similar compounds has revealed potential antidepressant and anxiolytic effects, suggesting that this compound could be evaluated for mental health applications .

Synthesis and Chemical Reactions

The synthesis of N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide typically involves several steps:

- Formation of Diazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonation Reaction : The introduction of the fluorobenzenesulfonyl group is crucial for enhancing the compound's biological activity and can be performed via sulfonation methods.

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations such as oxidation and reduction reactions .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of structurally similar compounds, researchers found that derivatives of N-(2,4-Dimethoxyphenyl)-2-(4-fluorophenyl)sulfonamide exhibited significant growth inhibition across several human tumor cell lines. The mean growth inhibition values were promising, indicating potential efficacy in cancer treatment .

Case Study 2: Neuropharmacological Assessment

Another research effort focused on the neuropharmacological profiles of compounds related to N-(2,4-Dimethoxyphenyl)-2-(4-fluorophenyl)sulfonamide. These studies highlighted the potential for these compounds to modulate neurotransmitter systems associated with anxiety and depression. Experimental results showed significant anxiolytic effects in animal models .

Mechanism of Action

WAY-326439 exerts its effects by modulating the activity of metabotropic glutamate receptor 4 (mGlu4). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity. By binding to mGlu4, WAY-326439 influences various signaling pathways, leading to changes in neuronal activity and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds highlights key differences in substituents, heterocyclic cores, and pharmacological implications:

Key Findings

Structural Flexibility vs. Rigidity: The target compound’s 1,4-diazepane core allows conformational adaptability, contrasting with the rigid spirocyclic system in or the planar pyrazol ring in . This flexibility may enhance binding to dynamic protein pockets .

Substituent Effects :

- The 2,4-dimethoxyphenyl group in the target compound and ’s 11a improves solubility compared to chlorophenyl () or dichlorophenyl () analogs.

- The 4-fluorophenylsulfonyl group in the target compound may confer metabolic stability over methylthio () or thioether () substituents.

Synthesis and Purification :

- Carbodiimide-mediated coupling () and flash chromatography () are common methods for acetamide derivatives. The target compound’s synthesis likely follows similar protocols.

- High yields in benzimidazole derivatives (, up to 97%) suggest efficient sulfonylation strategies applicable to the target compound .

Biological Implications :

- The diazepane core’s hydrophobicity may enhance hydrophobic enclosure effects in protein-ligand interactions, as modeled in Glide XP docking studies () .

- Methylthio and trifluoromethyl groups in 11a () improve kinase selectivity, suggesting substituent optimization opportunities for the target compound .

Physicochemical and Pharmacokinetic Profiles

- Solubility : The 2,4-dimethoxyphenyl group likely enhances aqueous solubility compared to dichlorophenyl () or trifluoromethyl () analogs.

- Metabolic Stability : The 4-fluorophenylsulfonyl group may reduce oxidative metabolism relative to thioether-containing compounds ().

- Crystal Packing : highlights how substituent positioning (e.g., dichlorophenyl vs. methyl) affects hydrogen-bonded dimers, influencing solid-state stability .

Notes

- Contradictions : reports higher yields (97%) for benzimidazole derivatives than other syntheses, possibly due to optimized reaction conditions .

- Gaps : Direct biological data for the target compound are lacking; comparisons rely on structural and synthetic parallels.

- Docking Insights : The Glide XP scoring function () predicts enhanced binding for compounds with hydrophobic enclosures and hydrogen-bonding motifs, relevant to the target’s design .

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide is a synthetic organic compound belonging to the class of diazepane derivatives. This compound has garnered attention for its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,4-dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide. Its molecular formula is , with a molecular weight of approximately 397.45 g/mol. The structure includes a diazepane ring, a sulfonyl group, and dimethoxyphenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group enhances the compound's binding affinity to various enzymes and receptors. It may inhibit enzymatic activity or modulate signaling pathways, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities .

Anticancer Properties

Research indicates that N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on human glioma cells, N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide was found to significantly reduce cell viability. The mechanism involved the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Case Study 2: Antimicrobial Testing

Another investigation focused on the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential lead for developing new antibiotics due to its potency against resistant strains .

Comparative Analysis

A comparison with similar compounds reveals that the unique combination of functional groups in N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide may confer distinct pharmacological properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine core | Moderate anticancer activity |

| Compound B | Sulfonamide group | High antibacterial potency |

| N-(2,4-Dimethoxyphenyl)-2-(4-((4-fluorophenyl)sulfonyl)-1,4-diazepan-1-yl)acetamide | Diazepane ring + Dimethoxy + Fluorophenyl | Significant anticancer and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.